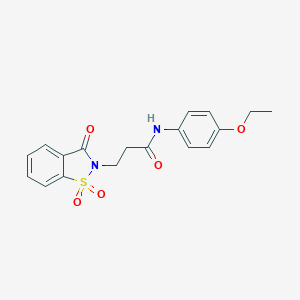
3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(4-ethoxyphenyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(4-ethoxyphenyl)propanamide is a synthetic organic compound that belongs to the class of benzisothiazole derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(4-ethoxyphenyl)propanamide typically involves the following steps:
Formation of the Benzisothiazole Core: This can be achieved by the cyclization of appropriate precursors under oxidative conditions.
Introduction of the Propanamide Moiety: This step involves the reaction of the benzisothiazole intermediate with a suitable propanamide derivative.
Ethoxyphenyl Substitution: The final step includes the substitution of the ethoxyphenyl group onto the nitrogen atom of the propanamide.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions to maximize yield and purity. These methods often include:
- Use of catalysts to enhance reaction rates.
- Purification steps such as recrystallization or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(4-ethoxyphenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzisothiazole ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation Products: Sulfone derivatives.
Reduction Products: Amine derivatives.
Substitution Products: Various substituted benzisothiazole derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(4-ethoxyphenyl)propanamide involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to.
Pathways Involved: The compound may modulate specific biochemical pathways, leading to its observed effects.
類似化合物との比較
Similar Compounds
3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-phenylpropanamide: Lacks the ethoxy group.
3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(4-methoxyphenyl)propanamide: Contains a methoxy group instead of an ethoxy group.
Uniqueness
The presence of the ethoxy group in 3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(4-ethoxyphenyl)propanamide may confer unique properties, such as increased lipophilicity or altered biological activity, compared to similar compounds.
生物活性
The compound 3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(4-ethoxyphenyl)propanamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- A benzisothiazole moiety, which is known for its diverse pharmacological properties.
- An ethoxyphenyl group that may enhance lipophilicity and biological interactions.
Molecular Formula : C15H16N2O5S
Molecular Weight : 336.36 g/mol
Research indicates that compounds containing the benzisothiazole structure often exhibit significant biological activities, including:
- Anti-inflammatory properties : Similar compounds have been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are involved in the inflammatory process .
- Antimicrobial activity : Benzisothiazole derivatives have demonstrated efficacy against various bacterial strains, suggesting potential as antimicrobial agents .
- Anticancer effects : Preliminary studies suggest that the compound may induce apoptosis in cancer cells through various pathways, including inhibition of cell proliferation and modulation of apoptotic markers.
Biological Activity Data
A summary of relevant studies on the biological activity of related benzisothiazole compounds is presented in the table below:
Case Studies
Several studies have highlighted the therapeutic potential of benzisothiazole derivatives:
-
Anti-inflammatory Activity :
A study evaluated a series of benzisothiazole derivatives for their COX inhibitory activity. Compounds similar to our target compound showed significant inhibition of COX enzymes and reduced inflammation in animal models compared to standard anti-inflammatory drugs like celecoxib . -
Antimicrobial Efficacy :
Research on related compounds demonstrated effective antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism involved disruption of bacterial cell membranes and inhibition of protein synthesis . -
Anticancer Properties :
In vitro studies revealed that certain benzisothiazole derivatives could induce apoptosis in various cancer cell lines. The compounds activated caspase pathways leading to programmed cell death, highlighting their potential as novel anticancer agents .
特性
IUPAC Name |
N-(4-ethoxyphenyl)-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O5S/c1-2-25-14-9-7-13(8-10-14)19-17(21)11-12-20-18(22)15-5-3-4-6-16(15)26(20,23)24/h3-10H,2,11-12H2,1H3,(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHJPIYZZWHBIKS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CCN2C(=O)C3=CC=CC=C3S2(=O)=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













